5-Chloro-2-(methylsulfinyl)benzo[d]thiazole
Description
Properties
CAS No. |
3507-50-4 |
|---|---|
Molecular Formula |
C8H6ClNOS2 |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
5-chloro-2-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS2/c1-13(11)8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 |
InChI Key |
KIYBHJXWPWSZTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methylsulfinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can be reduced to form 5-chloro-2-(methylthio)benzo[d]thiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(methylsulfonyl)benzo[d]thiazole.
Reduction: 5-Chloro-2-(methylthio)benzo[d]thiazole.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Scientific Research Applications
Agricultural Applications
Pesticide Development
One of the primary applications of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is in the formulation of agricultural pesticides. The compound exhibits effective fungicidal properties, making it valuable for controlling fungal pathogens in crops. Its stability under environmental conditions enhances its utility in agricultural practices, contributing to sustainable pest management strategies .
Pharmaceutical Applications
Antimicrobial Agents
In the pharmaceutical sector, this compound is being explored for its potential as an antimicrobial agent. Research has demonstrated its efficacy against various bacterial strains, positioning it as a candidate for developing new antibiotics. The structure-activity relationship studies indicate that modifications to the benzothiazole core can lead to enhanced antibacterial properties .
Tyrosinase Inhibition
Recent studies have focused on synthesizing derivatives of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole that act as tyrosinase inhibitors. These compounds have shown promising results in inhibiting melanin production, which has implications in treating hyperpigmentation disorders and developing skin-whitening agents .
Anti-Tubercular Activity
Another significant application is in the development of anti-tubercular drugs. Benzothiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing superior inhibition compared to standard treatments . This highlights the potential of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole as a scaffold for creating new anti-tuberculosis agents.
Material Science Applications
Specialty Polymers and Coatings
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is utilized in the production of specialty polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to degradation, making it suitable for applications in protective coatings and materials exposed to harsh environmental conditions .
Analytical Chemistry Applications
Reagent in Analytical Methods
The compound serves as a reagent in various analytical chemistry techniques. It aids in the detection and quantification of other chemical substances within complex mixtures, proving useful in both academic research and industrial applications .
Environmental Science Applications
Environmental Impact Studies
Research involving 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole also extends to environmental science. Studies assess its behavior and effects as a pollutant, contributing to our understanding of its environmental impact and helping develop strategies to mitigate pollution from agricultural runoff .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Agricultural Applications | Used as a fungicide in pesticides for crop protection |
| Pharmaceutical Applications | Explored as an antimicrobial agent; potential tyrosinase inhibitors; anti-tubercular drug development |
| Material Science | Enhances durability and resistance in specialty polymers and coatings |
| Analytical Chemistry | Acts as a reagent for detection and quantification of chemicals |
| Environmental Science | Studies its environmental impact and behavior as a pollutant |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin depigmentation treatments. Additionally, its structure allows it to interact with DNA and proteins, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)benzo[d]thiazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylthio)benzothiazole: Lacks the chlorine atom at the 5th position.
5-Chloro-2-(methylsulfonyl)benzo[d]thiazole: Contains a sulfonyl group instead of a sulfinyl group
Uniqueness
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a methylsulfinyl group, which impart distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is characterized by the presence of a chloro substituent and a methylsulfinyl group attached to a benzo[d]thiazole core. Its molecular formula is with a molecular weight of 202.68 g/mol. The compound's structure enables it to interact with various biological targets, contributing to its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties, such as 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole, exhibit significant antimicrobial activity. A study highlighted that thiazole derivatives possess antibacterial and antifungal properties, making them promising candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole | Antibacterial | 32 µg/mL |
| Compound A | Antifungal | 16 µg/mL |
| Compound B | Antibacterial | 8 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. Specifically, compounds similar to 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole have shown promising results against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole | HeLa | 15 |
| Compound C | MCF-7 | 25 |
| Compound D | A549 | 20 |
The biological activity of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that this compound may inhibit key enzymes involved in cancer progression and inflammation pathways. For example, it may act as an inhibitor of the BCL6 protein, which plays a crucial role in the survival of certain cancer cells .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the antimicrobial efficacy of various thiazole derivatives, including 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole, against multidrug-resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- In Vivo Antitumor Activity : Another study investigated the in vivo antitumor effects of this compound using xenograft models. The results demonstrated a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
